6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its molecular formula is with a molecular weight of approximately 300.7 g/mol. The compound features a chromenone core substituted with a chloro group, a methoxyphenyl moiety, and a methyl group at specific positions, which contributes to its unique chemical properties and biological activities. The compound's structure can be represented by the following canonical SMILES notation: CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=C(C=C3)OC .
This compound exhibits significant biological activities, including:
The synthesis of 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the following steps:
6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one has various applications, including:
Studies on the interactions of 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one with biological targets reveal that it binds to specific enzymes and receptors, modulating their activity. Its antioxidant mechanism involves scavenging free radicals and inhibiting oxidative stress pathways. Further research is ongoing to elucidate the exact molecular targets and pathways involved in its biological effects .
Several compounds share structural similarities with 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one | Contains a different methoxy substitution position | |
| 6-Chloro-7-methoxy-3-methyl-4H-chromen-4-one | Lacks the phenyl substitution at position 2 | |
| 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-4H-chromen-4-one | Features multiple hydroxyl groups enhancing polarity |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. The unique arrangement of substituents in 6-Chloro-2-(3-methoxyphenyl)-7-methyl-4H-chromen-4-one contributes significantly to its distinct properties compared to these similar compounds .